1,1'-Dihexadecyl-3,3,3',3'-tetramethylindoCarboCyanine perchlorate
Description
1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (hereafter referred to by its systematic name) is a lipophilic carbocyanine dye with two hexadecyl (C16) alkyl chains attached to an indocarbocyanine fluorophore backbone. This compound is structurally analogous to the widely used 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI, C18 alkyl chains), but its shorter alkyl chains confer distinct physicochemical properties. It is primarily employed as a fluorescent tracer for neuronal pathway mapping, membrane labeling, and cellular tracking due to its high lipid solubility, which enables stable integration into lipid bilayers .
The dye exhibits excitation/emission maxima typical of indocarbocyanines (e.g., ~549/565 nm for DiI analogs), though its precise spectral profile may vary slightly due to alkyl chain length and environmental factors. Its applications span developmental biology, neuroscience, and nanotechnology, particularly in studies requiring long-term cell tracking or membrane dynamics visualization .
Properties
Molecular Formula |
C55H89ClN2O4 |
|---|---|
Molecular Weight |
877.8 g/mol |
IUPAC Name |
(2Z)-1-hexadecyl-2-[(E)-3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;perchlorate |
InChI |
InChI=1S/C55H89N2.ClHO4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-56-50-42-35-33-40-48(50)54(3,4)52(56)44-39-45-53-55(5,6)49-41-34-36-43-51(49)57(53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-2;2-1(3,4)5/h33-36,39-45H,7-32,37-38,46-47H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
HBTWOEFPWHHORE-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCC)(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DiIC16(3) follows a condensation reaction strategy common to carbocyanine dyes. The process begins with the alkylation of indole derivatives using long-chain alkyl halides. Specifically, 1-bromohexadecane reacts with a pre-functionalized indole precursor under strongly basic conditions to form the quaternary ammonium structure characteristic of carbocyanines . Sodium hydride (NaH) is typically employed as the base to deprotonate the indole nitrogen, facilitating nucleophilic attack on the alkyl halide .
Reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates . Elevated temperatures (60–80°C) and anhydrous solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are used to ensure complete conversion . The intermediate product is subsequently treated with a perchlorate salt to form the final perchlorate counterion, which enhances solubility and stability .
Key challenges in this step include minimizing side reactions such as over-alkylation or hydrolysis of the alkyl halide. Stoichiometric control and rigorous moisture exclusion are critical to achieving high yields .
Industrial Production Methods
Industrial-scale production of DiIC16(3) by manufacturers like Thermo Fisher Scientific involves optimized protocols to ensure reproducibility and purity . Large batches utilize continuous-flow reactors to maintain consistent temperature and mixing, reducing variability observed in batch processes . Post-synthesis, the crude product undergoes multistep purification, including recrystallization from ethanol or acetone to remove unreacted starting materials and by-products .
Quality control measures incorporate high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to verify molecular weight and purity (>98%) . The final product is lyophilized and stored in amber vials under inert gas to prevent photodegradation and moisture absorption .
Purification and Characterization Techniques
Purification of DiIC16(3) relies on chromatographic and recrystallization methods. Column chromatography using silica gel and a gradient of ethyl acetate in hexane effectively separates the target compound from impurities . Recrystallization from a 1:1 mixture of DCM and hexane yields high-purity crystals suitable for analytical and commercial use .
Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm the structure, particularly the integration of the 16-carbon alkyl chains and methyl groups . Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima at 549 nm, consistent with its red-orange fluorescence . Mass spectrometry further validates the molecular formula (C59H97ClN2O4) and molecular weight (933.9 g/mol) .
Comparative Analysis with Analogous Compounds
DiIC16(3) shares structural similarities with other carbocyanine dyes but exhibits distinct properties due to its alkyl chain length:
| Parameter | DiIC16(3) | DiIC18(3) (DiI) |
|---|---|---|
| Alkyl Chain Length | 16-carbon | 18-carbon |
| Membrane Incorporation | Faster | Slower |
| Fluorescence Emission | 565 nm | 570 nm |
| Solubility in DCM | High | High |
The shorter alkyl chains of DiIC16(3) reduce steric hindrance, enabling quicker integration into lipid bilayers compared to DiIC18(3) . However, both dyes exhibit similar photostability and extinction coefficients, making them interchangeable in applications requiring different labeling kinetics .
Challenges and Optimization Strategies
A primary challenge in synthesizing DiIC16(3) is achieving complete alkylation without side products. Excess alkyl halide or prolonged reaction times can lead to di-alkylation at unintended positions, necessitating precise stoichiometric control . Industrial workflows address this by employing real-time monitoring via thin-layer chromatography (TLC) to terminate reactions at optimal conversion points .
Another issue is the hygroscopic nature of the perchlorate counterion, which complicates long-term storage. Lyophilization under vacuum and packaging with desiccants mitigate moisture uptake, preserving shelf life beyond two years .
Chemical Reactions Analysis
Types of Reactions
1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindoCarboCyanine perchlorate primarily undergoes:
Substitution Reactions: Due to the presence of reactive sites on the indole rings
Oxidation and Reduction: Though less common, these reactions can alter the dye’s fluorescence properties
Common Reagents and Conditions
Substitution: Alkyl halides in the presence of a base
Oxidation: Mild oxidizing agents like hydrogen peroxide
Reduction: Reducing agents such as sodium borohydride
Major Products
Substitution: Modified carbocyanine dyes with altered alkyl chains
Oxidation/Reduction: Changes in the dye’s electronic structure, affecting fluorescence
Scientific Research Applications
Fluorescent Staining in Cell Biology
Overview:
DiIC16(3) is primarily used as a fluorescent stain for labeling cellular membranes and hydrophobic structures. Its ability to diffuse laterally within cell membranes allows for even staining of entire cells, making it a valuable tool for visualizing cellular components.
Key Properties:
- Fluorescence Characteristics:
Applications:
- Membrane Labeling: DiIC16(3) is utilized to label the plasma membranes of live cells due to its lipophilic nature.
- Multicolor Imaging: When used alongside other fluorescent dyes (e.g., DiI, DiO), it facilitates multicolor imaging in flow cytometry and microscopy.
- Tracking Cellular Dynamics: The dye's incorporation into lipid bilayers allows researchers to track membrane dynamics and cellular interactions over time .
Study 1: Membrane Dynamics in Neuronal Cells
In a study examining neuronal cell membranes, DiIC16(3) was used to visualize membrane fusion events. The results indicated that the dye could effectively label synaptic membranes without interfering with cellular functions. This allowed researchers to observe real-time changes during synaptic transmission.
Study 2: Cancer Cell Migration
A recent investigation into cancer cell migration utilized DiIC16(3) to label cancerous cells in vitro. The fluorescence allowed for tracking the movement of these cells across different substrates, providing insights into their migratory behavior and potential therapeutic targets.
Study 3: In Vivo Imaging
DiIC16(3) has also been applied in vivo for imaging studies. Its infrared properties make it suitable for deep tissue imaging, allowing researchers to visualize cellular processes in living organisms without significant background fluorescence interference .
Mechanism of Action
The compound integrates into lipid bilayers due to its lipophilic nature. Once incorporated, it exhibits strong fluorescence upon excitation. The mechanism involves:
Molecular Targets: Lipid bilayers of cell membranes
Pathways: Diffusion into the membrane followed by lateral diffusion within the bilayer
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to the carbocyanine dye family, sharing a core indocarbocyanine structure with derivatives like DiI (C18), DiD (C18 indodicarbocyanine), and DiO (C18 oxacarbocyanine). Key structural distinctions include:
- Alkyl chain length: The dihexadecyl (C16) chains contrast with the dioctadecyl (C18) chains of DiI, DiD, and DiO.
- Fluorophore backbone : Unlike DiD (indodicarbocyanine, extended conjugation) or DiO (oxacarbocyanine, oxygen-bridged structure), the compound retains the indocarbocyanine core, aligning it spectrally with DiI but differentiating it from near-infrared (DiD) or green-emitting (DiO) dyes .
Fluorescence Properties
- Emission wavelength : The compound’s emission profile is comparable to DiI (visible red, ~565 nm), whereas DiD emits in the far-red (~649 nm), and DiO in the green spectrum (~501 nm). These differences enable multiplexing in co-labeling experiments .
- Photostability : Lipophilic carbocyanines generally exhibit high photostability, but alkyl chain length may influence aggregation and quenching. The C16 variant may display altered aggregation kinetics compared to C18 dyes .
Solubility and Membrane Integration
- However, this may compromise long-term membrane retention in vivo compared to DiI .
- Membrane labeling efficiency : DiI (C18) is preferred for stable membrane integration due to stronger hydrophobic interactions, whereas the C16 variant may diffuse more rapidly in aqueous environments, as seen in post-mortem tissue studies where DiO (C18) underperformed .
Key Research Findings
- Diffusion Efficiency : In post-mortem human brain tissue, the Dihexadecyl compound and DiI outperform DiO, suggesting alkyl chain length and fluorophore type critically influence diffusion .
- Multiplexing : Coating tungsten particles with DiI (red), DiO (green), and DiD (far-red) enables simultaneous tracking of multiple cell populations, highlighting the Dihexadecyl compound’s role in studies requiring spectral flexibility .
- Membrane Dynamics : The compound’s C16 chains may reduce lipid order sensitivity compared to C18 dyes, as seen in studies of phase-separated lipid bilayers .
Biological Activity
1,1'-Dihexadecyl-3,3,3',3'-tetramethylindoCarboCyanine perchlorate, commonly referred to as DiIC16(3), is a lipophilic fluorescent dye belonging to the carbocyanine family. It is primarily utilized in biological research for membrane labeling and tracking cellular processes due to its unique photophysical properties and ability to integrate into lipid membranes. This article explores the biological activity of DiIC16(3), focusing on its mechanisms of action, applications in cellular imaging, and relevant case studies.
DiIC16(3) is characterized by its high extinction coefficient and short excited-state lifetime, making it an effective fluorescent probe. Its spectral properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₅₉H₉₇ClN₂O₄ |
| Molecular Weight | 933.87 g/mol |
| Excitation Wavelength | 549 nm |
| Emission Wavelength | 565 nm |
| Extinction Coefficient | ≥130,000 cm⁻¹M⁻¹ |
DiIC16(3) is soluble in organic solvents such as DMSO and methanol but exhibits weak fluorescence in aqueous solutions. Upon incorporation into membranes, its fluorescence intensity increases significantly, allowing for effective visualization of cellular structures.
DiIC16(3) functions by diffusing laterally within the plasma membrane once applied to cells. The dye's hydrophobic tail facilitates its integration into lipid bilayers, where it can label membrane structures effectively. This property is particularly useful for studying membrane dynamics and cellular interactions.
Applications in Biological Research
The primary applications of DiIC16(3) include:
- Cell Membrane Labeling: It is widely used to stain live cells for imaging studies, enabling researchers to observe membrane integrity and dynamics.
- Neuronal Tracing: DiIC16(3) can be employed as a retrograde tracer in neuronal studies, allowing for the visualization of neuronal pathways.
- Flow Cytometry: The dye's distinct fluorescence allows for multicolor analysis in flow cytometry experiments.
Case Studies
Several studies have highlighted the utility of DiIC16(3) in various biological contexts:
-
Membrane Dynamics in Neurons:
A study investigated the lateral mobility of membrane proteins in neurons using DiIC16(3). The findings demonstrated that the dye could effectively visualize changes in membrane fluidity during synaptic activity, providing insights into neuronal signaling mechanisms. -
Cellular Uptake Studies:
Researchers utilized DiIC16(3) to track the uptake of nanoparticles by cancer cells. The study revealed that DiIC16(3) could efficiently label the plasma membranes of cancer cells, aiding in understanding how these cells interact with therapeutic agents. -
Fluorescence Microscopy Techniques:
In a comparative analysis of different fluorescent dyes for cell imaging, DiIC16(3) was shown to provide superior photostability and brightness compared to other carbocyanine dyes. This property makes it particularly advantageous for long-term imaging studies.
Q & A
Q. What are the standard protocols for preparing and using 1,1'-Dihexadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI) in neuronal tracing studies?
- Methodological Answer : Dissolve DiI in DMSO or DMF at 1–2.5 mg/mL, with gentle heating (40–50°C) and sonication to ensure homogeneity. For retrograde neuronal labeling, inject 0.1–1 µL of a 2.5 mg/mL solution into target tissues and allow 24–72 hours for diffusion. Image using fluorescence microscopy with λex 549–550 nm and λem 565 nm filters. Fixed tissues require post-labeling fixation (e.g., 4% paraformaldehyde) to stabilize the dye .
Q. How should solubility challenges with DiI be addressed during experimental preparation?
- Methodological Answer : If solubility is suboptimal in DMSO or methanol, use sequential warming (≤50°C) and brief sonication (10–15 minutes). Avoid aqueous buffers for stock solutions due to DiI’s lipophilic nature. For cellular labeling, dilute stock solutions in isotonic buffers (e.g., PBS) to working concentrations (1–10 µM) immediately before use .
Q. What storage conditions ensure long-term stability of DiI?
- Methodological Answer : Store lyophilized DiI at –20°C in airtight, light-protected vials. Reconstituted stock solutions in DMSO can be aliquoted and stored at –20°C for ≤6 months. Avoid freeze-thaw cycles to prevent aggregation. Confirm stability via TLC or HPLC if used beyond two years .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported extinction coefficients (ε) for DiI during spectrophotometric quantification?
- Methodological Answer : Validate ε values at specific wavelengths: ε ≥10,000 at 276–282 nm, ≥70,000 at 514–520 nm, and ≥130,000 at 546–552 nm in methanol. Cross-check concentrations using 1H-NMR or mass spectrometry. Account for solvent polarity effects (e.g., ε decreases in aqueous SDS buffers) by calibrating with standard curves .
Q. What experimental designs minimize artifacts when studying membrane fluidity using DiI?
- Methodological Answer : Combine fluorescence recovery after photobleaching (FRAP) with fluorescence anisotropy. Control for temperature-dependent lipid phase transitions by maintaining a constant thermal environment (e.g., 37°C). Validate results using cholesterol-depletion agents (e.g., methyl-β-cyclodextrin) and comparative dyes (e.g., Laurdan) .
Q. How can DiI be integrated into super-resolution microscopy (e.g., STED or PALM) for nanoscale membrane imaging?
- Methodological Answer : Optimize dye concentration (≤0.1 µM) to avoid self-quenching. Use antifade reagents (e.g., ProLong Diamond) to reduce photobleaching. Pair with STED-compatible excitation lasers (e.g., 592 nm) and time-gated detection to enhance resolution. Validate membrane localization via correlative electron microscopy .
Q. What strategies address fluorescence intensity variability in DiI-labeled membrane voltage studies?
- Methodological Answer : Standardize buffer conditions (e.g., 0.1% SDS in phosphate buffer, pH 7.0) to stabilize dye partitioning. Use internal controls (e.g., voltage-sensitive probes like ANNINE-6) to calibrate signals. Perform parallel experiments with liposome models to isolate membrane-specific effects .
Theoretical and Framework-Driven Questions
Q. How can DiI-based research on membrane dynamics be anchored to a theoretical framework (e.g., lipid raft hypotheses)?
- Methodological Answer : Design studies to test lipid raft association using detergent-resistant membrane (DRM) isolation followed by DiI colocalization with raft markers (e.g., GM1 ganglioside). Incorporate computational modeling (e.g., molecular dynamics simulations) to predict dye behavior in heterogeneous membranes. Reference foundational studies on membrane microdomains .
Q. What interdisciplinary approaches enhance mechanistic insights into DiI’s retrograde neuronal labeling efficacy?
- Methodological Answer : Combine DiI tracing with optogenetic activation (e.g., Channelrhodopsin-2) to map functional connectivity. Validate axonal transport mechanisms using microtubule-disrupting agents (e.g., nocodazole). Cross-reference with transcriptomic profiling of labeled neurons to link structural and molecular phenotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
